molecular formula C11H12NNaO3S B1323546 Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate CAS No. 287188-58-3

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Cat. No. B1323546
M. Wt: 261.27 g/mol
InChI Key: VLSLTESEMMTYMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is an organic compound . It is a water-soluble, fluorescent near-infrared dye that can be conjugated to peptides, proteins, nucleic acids, RNA, DNA, carbohydrates, polymers, and small molecules via a sulfonyl substituent .


Synthesis Analysis

The synthesis of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate involves the reaction of 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid . The product is then reacted with Sodium hydroxide .


Molecular Structure Analysis

The molecular formula of Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is C11H14NNaO3S . Its molecular weight is 263.29 . The structure includes an indole ring substituted with a sulfonate group .


Chemical Reactions Analysis

The compound can be used as a reactant in further chemical reactions. For instance, it can be used as a starting material for the synthesis of other compounds .

Scientific Research Applications

    Chemical Synthesis

    • 2,3,3-Trimethyl-3H-indole is used as a reactant in organic synthesis reactions .
    • It’s also used as a pharmaceutical intermediate .
    • The synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid can be achieved from 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid .

    Reaction with Acrylamide

    • Methyl derivatives of pyrimido [1,2-a]indol-2-one were obtained by the reaction of 2,3,3-trimethyl-3H-indole salts with acrylamide in a proton-containing solvent .
    • The products were condensed with aromatic aldehydes .

    Pharmaceutical Intermediates

    • 2,3,3-Trimethyl-3H-indole-5-sulfonic acid and its salts, such as the potassium salt, can be used as pharmaceutical intermediates .
    • They can be used in the research and development of new drugs .

    Heterocyclic Building Blocks

    • 2,3,3-Trimethylindolenine is used as a heterocyclic building block .
    • It’s used in the synthesis of various organic compounds .

    Fischer Indole Synthesis

    • 2,3,3-Trimethyl-3H-indole is used in Fischer indole synthesis .
    • This method is used to produce aromatic heterocyclic indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .

    Organic Synthesis Reactions

    • 2,3,3-Trimethylindolenine is used as a reactant in organic synthesis reactions .
    • It’s used in the synthesis of various organic compounds .

    Production of Aromatic Heterocyclic Indoles

    • The Fischer indole synthesis is a chemical reaction that produces an aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .
    • 2,3,3-Trimethyl-3H-indole is used in this process .

    Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid

    • The synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid can be achieved from 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid .

Safety And Hazards

The compound is classified as potentially hazardous. Precautionary statements include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment . It is recommended to store the compound in a sealed container at room temperature .

properties

IUPAC Name

sodium;2,3,3-trimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLTESEMMTYMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reactant of Route 2
Reactant of Route 2
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reactant of Route 4
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reactant of Route 5
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Citations

For This Compound
2
Citations
A Levitz, ST Ladani, D Hamelberg, M Henary - Dyes and Pigments, 2014 - Elsevier
Carbocyanine dyes are a class of organic compounds that contain two heterocycles that act as electron donors and acceptors connected by a conjugated methine bridge. Herein the …
Number of citations: 24 www.sciencedirect.com
Y Ma, M Zhang, P Li, Z Han, L Wu, T Li… - Particle & Particle …, 2017 - Wiley Online Library
In this work, a specific tumor‐targeted small molecular fluorophore for synchronous long‐duration cancer imaging, photodynamic therapy, and photothermal therapy is synthesized. This …
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.